2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol
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Overview
Description
2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol is a complex organic compound that features a triazine ring substituted with phenyl and thiophene groups
Preparation Methods
The synthesis of 2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in various solvents, including water and organic solvents .
Chemical Reactions Analysis
2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol involves its interaction with specific molecular targets. The triazine ring and phenolic hydroxyl group can form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The thiophene group may also contribute to its biological activity by interacting with cellular membranes .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and thiophene-containing molecules. For example:
2,4,6-tris(phenyl)-1,3,5-triazine: This compound lacks the thiophene group but has similar structural features.
2-(thiophen-2-yl)ethanol: This compound contains the thiophene group but lacks the triazine ring.
4-phenyl-1,3,5-triazine-2,6-diamine: This compound has a similar triazine core but different substituents.
2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol stands out due to its unique combination of a triazine ring, phenyl group, and thiophene moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15N3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-phenyl-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C21H15N3OS/c25-18-11-5-4-10-17(18)21-23-19(13-12-16-9-6-14-26-16)22-20(24-21)15-7-2-1-3-8-15/h1-14,25H/b13-12+ |
InChI Key |
FIDYBXRQLVDVKK-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)C4=CC=CC=C4O |
Origin of Product |
United States |
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